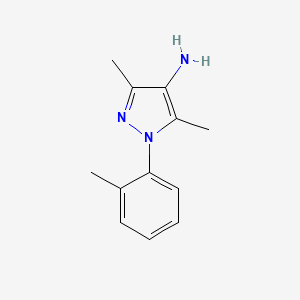
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methylphenylamine under specific conditions. One common method is the nucleophilic substitution reaction, where the pyrazole derivative is heated in dimethyl sulfoxide (DMSO) in the presence of a base such as potassium hydroxide (KOH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-1-yl)methyl-4-methyl-2-phenyl-4,5-dihydrooxazole
- (bis(3,5-dimethyl-1H-pyrazol-1-yl)methane)diiodocobalt(II)
Uniqueness
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-8-6-4-5-7-11(8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 |
InChI-Schlüssel |
FKHZEHDLOJPUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluoroethyl)-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741046.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741051.png)
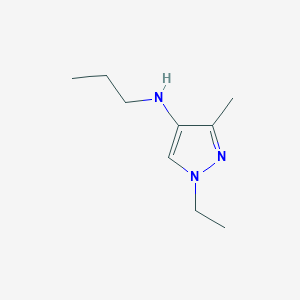
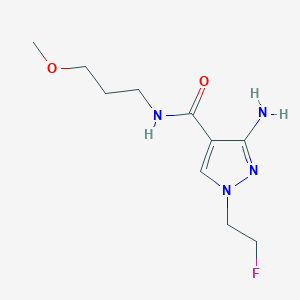

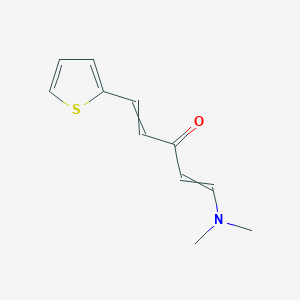

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11741098.png)
![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741099.png)
![ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate](/img/structure/B11741101.png)
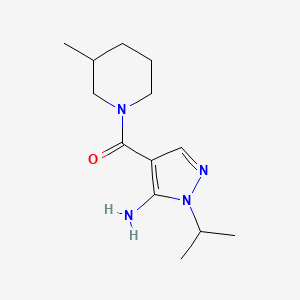
![2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11741105.png)
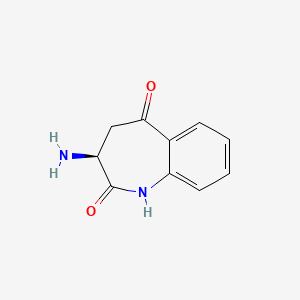
![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
